Furfuryl phenylacetate

Description

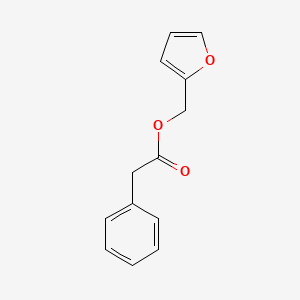

Structure

3D Structure

Properties

CAS No. |

36707-28-5 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

furan-2-ylmethyl 2-phenylacetate |

InChI |

InChI=1S/C13H12O3/c14-13(9-11-5-2-1-3-6-11)16-10-12-7-4-8-15-12/h1-8H,9-10H2 |

InChI Key |

RQIJJMRWUPHQGB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CC=CO2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCC2=CC=CO2 |

Other CAS No. |

36707-28-5 |

Origin of Product |

United States |

Chemical Profile of Furfuryl Phenylacetate

Furfuryl phenylacetate (B1230308) is identified by its unique combination of a furan-2-ylmethyl group and a phenylacetate group.

Table 1: Chemical Identifiers for Furfuryl Phenylacetate

| Identifier | Value |

| IUPAC Name | furan-2-ylmethyl 2-phenylacetate pinpools.com |

| CAS Number | 36707-28-5 pinpools.com |

| Molecular Formula | C13H12O3 pinpools.com |

| Molecular Weight | 216.233 g/mol pinpools.com |

| Synonyms | Phenylacetic acid furfuryl ester, 2-furylmethyl phenylacetate pinpools.com |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid evitachem.com |

| Boiling Point | 309.9 °C at 760 mmHg pinpools.com |

| Flash Point | 132.6 °C pinpools.com |

| Density | 1.164 g/cm³ pinpools.com |

| Water Solubility | 72.35 mg/L at 25 °C (estimated) thegoodscentscompany.com |

| logP (o/w) | 2.573 (estimated) thegoodscentscompany.com |

Mechanistic and Kinetic Studies of Furfuryl Phenylacetate Transformations

Reaction Mechanism Elucidation for Furfuryl Phenylacetate (B1230308) Formation

The synthesis of furfuryl phenylacetate is typically achieved through the esterification of furfuryl alcohol with either phenylacetic acid or its more reactive derivative, phenylacetic anhydride (B1165640). The reaction mechanism is characteristic of esterification processes involving an alcohol and a carboxylic acid (or its derivative), which can be catalyzed by either acids or bases.

Under acidic conditions, the mechanism follows the classic Fischer-Speier esterification pathway. The process is initiated by the protonation of the carbonyl oxygen of phenylacetic acid by an acid catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of furfuryl alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer. Subsequently, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. It is crucial to manage the reaction conditions, as furfuryl alcohol is known to be sensitive and can polymerize under strongly acidic environments.

Alternatively, the reaction can be performed using an acid anhydride, such as phenylacetic anhydride, often with a base catalyst like an aliphatic tertiary amine. In this pathway, the amine acts as a nucleophilic catalyst, reacting with the anhydride to form a highly reactive acyl-ammonium intermediate. This intermediate is then readily attacked by furfuryl alcohol to produce the ester and regenerate the amine catalyst. This method can proceed under milder conditions, avoiding the strong acids that cause furfuryl alcohol degradation.

The kinetics of this compound formation are significantly influenced by the choice of catalyst, solvent, and any additives present. A variety of catalysts have been investigated to optimize yield and reaction rates, ranging from homogeneous mineral acids to heterogeneous solid acids and enzymes.

Catalysts:

Homogeneous Acid Catalysts: While effective in promoting esterification, mineral acids like sulfuric acid can lead to the undesirable polymerization of furfuryl alcohol, thereby reducing the yield of the desired ester.

Tertiary Amines: When using acid anhydrides, aliphatic tertiary amines are effective catalysts. For instance, triethylamine (B128534) has been successfully used in the synthesis of furfuryl acetate (B1210297) from furfuryl alcohol and acetic anhydride, achieving high yields (e.g., 98.1%) rapidly.

Solid Acid Catalysts: To overcome the issues associated with homogeneous catalysts, various solid acid catalysts have been explored for the esterification of furfuryl alcohol. These catalysts offer advantages such as ease of separation and reusability. Materials like sulfated zirconia, zeolites (e.g., SAPO-11), and mesoporous materials (e.g., Al-SBA-15) have demonstrated high activity. For the analogous synthesis of furfuryl acetate, sulfated zirconia provided a 95% yield. The catalytic activity of these materials is often correlated with their acidity and structural properties. A pseudo-first-order kinetic model has been used to describe the esterification over solid acid resins like Amberlyst-15, with an apparent activation energy of 9.56 kcal/mol reported for the synthesis of a similar ester, p-cresyl phenylacetate.

Enzymatic Catalysts: Lipases, such as immobilized Candida antarctica Lipase (B570770) B (Novozym® 435), are effective biocatalysts for esterification under mild conditions, offering high selectivity.

Solvents and Additives: The choice of solvent can impact reaction equilibrium and rate. In some syntheses, solvents like benzene (B151609) have been used to facilitate the removal of water via azeotropic distillation, driving the equilibrium towards product formation. In palladium-catalyzed carbonylations to produce phenylacetic acid derivatives, the solvent system (e.g., aqueous acetone) and additives like quaternary salts (e.g., n-Bu4NBr) are crucial for achieving high selectivity and yield. oup.com

Thermal and Chemical Degradation Pathways of Furfuryl Esters

The pyrolysis of furfuryl esters involves complex reaction pathways that lead to the decomposition of both the ester group and the furan (B31954) ring. Studies on analogues like furfuryl benzoate (B1203000) and phenyl acetate provide insight into the likely mechanisms for this compound.

For phenyl acetate, pyrolysis at high temperatures (e.g., 625°C) results in a unimolecular elimination reaction to produce phenol (B47542) and ketene (B1206846) with high efficiency (84% yield). acs.org This is believed to occur via a concerted mechanism, likely through a four-membered cyclic transition state. acs.orgnih.gov A similar pathway could be anticipated for the phenylacetate portion of this compound.

The pyrolysis of furfuryl benzoate, another analogue, has been shown to yield methylenecyclobutenone, indicating a rearrangement mechanism involving the furan ring. nih.gov The pyrolysis of biomass, which contains furanic structures, is known to produce a variety of compounds including esters, furans, and aromatics through primary and secondary reactions like depolymerization, fragmentation, and cracking. researchgate.netugent.be The exact product distribution depends heavily on temperature and the presence of catalysts. researchgate.net In general, the pyrolysis of esters can proceed through several routes, including alkyl-oxygen scission, decarboxylation, and disproportionation, depending on the ester's specific structure. gla.ac.uk

The furan ring, the core structure of the furfuryl group, exhibits moderate thermal stability. Unsubstituted furan is stable up to 670°C in the absence of a catalyst, at which point it decomposes into a mixture of carbon monoxide, hydrogen, and various hydrocarbons. mdpi.com The stability and degradation pathways are highly dependent on the nature of the substituents on the ring.

Functional groups significantly influence the decomposition chemistry. mdpi.com For instance, 2-furfuryl alcohol is less thermally stable than furan, with radical chemistry beginning to play a significant role at temperatures as low as 923 K. researchgate.net This is attributed to the weaker C-H and C-O bonds in the hydroxymethyl group, which have bond dissociation energies as low as 322 kJ mol⁻¹, facilitating the formation of resonantly stabilized radicals. researchgate.netlookchem.com The thermal degradation of furfuryl alcohol can lead to the formation of 2-methylfuran (B129897) via dehydration, a process that becomes active around 140-160°C. ugent.be

Under acidic conditions, particularly in the presence of water, the furan ring in furfuryl alcohol can undergo cleavage to form levulinic acid and its related esters. nih.gov This ring-opening reaction is a significant side reaction during the acid-catalyzed polymerization of furfuryl alcohol and leads to the incorporation of ketone and ester functionalities into the resulting polymer structure. The stability of furan-based polymers is also influenced by the substitution pattern on the ring; for example, polyesters based on 2,5-furandicarboxylic acid (FDCA) are generally stable up to about 250°C.

Specific kinetic data for the degradation of this compound is not extensively reported. However, the degradation kinetics can be inferred from studies on its constituent parts and analogues: furfural (B47365), furfuryl alcohol, and other phenylacetate esters.

The degradation of furfural, a related furanic aldehyde, has been studied extensively. Its degradation is often acid-catalyzed and shows complex kinetics, with the reaction order changing with temperature and initial concentration. Two distinct, competing degradation mechanisms are generally observed.

For furfuryl alcohol, its reaction kinetics with singlet oxygen in aqueous solution show a relatively small temperature dependence and no pH dependence. The thermal degradation of Amadori derivatives containing a phenylalanine ethyl ester moiety (a phenylacetate analogue) shows multi-stage decomposition. For one such derivative, the main degradation stage occurred between 103°C and 193°C. The degradation products are heavily influenced by the solvent, with different compounds forming in water versus ethanol (B145695).

Kinetic studies on the pyrolysis of phenyl acetate, a structural analogue, show it undergoes unimolecular decomposition. nih.gov The thermal stability of esters is generally high, with ethyl phenylacetate showing significant stability up to 535°C, only decomposing at around 625°C. The thermal stability of furan-based copolyesters depends on the aliphatic diol used and the isomeric substitution on the furan ring, with degradation activation energies varying. For example, the activation energy for the degradation of poly(butylene 2,5-furandicarboxylate) was found to be significantly lower than its 2,4-isomer.

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are essential for understanding the distribution of electrons within a molecule, which in turn governs its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules of the size of this compound. DFT calculations are used to determine optimized molecular structures, vibrational frequencies, and a variety of electronic properties. nih.gov

For the furfuryl moiety, DFT studies on related molecules like furfural reveal how the furan ring interacts with its substituents. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net DFT calculations on furan-furfuryl moieties have been used to simulate spectra and understand the linking between furan units. rsc.org In the context of reactivity, DFT has been employed to study the conversion of furfural on catalyst surfaces, showing that adsorption energies and reaction pathways are highly dependent on the electronic interplay between the molecule and the surface. mdpi.comdtu.dk

Similarly, for the phenylacetate moiety, DFT calculations have been used to investigate the mechanisms of its thermal decomposition. researchgate.net Such studies map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal hyperconjugative interactions and charge delocalization, explaining the stability of certain molecular conformations. nih.gov For substituted phenyl acetates, DFT is used to compute properties like HOMO-LUMO energies, which indicate the potential for internal charge transfer. researchgate.net

By analyzing these two moieties, a composite picture for this compound can be formed. The electron-rich furan ring is expected to be a site for electrophilic attack, while the carbonyl group of the phenylacetate portion provides a primary site for nucleophilic attack. The interaction between the π-systems of the furan and phenyl rings, mediated by the ester linkage, would also be a key feature of its electronic structure.

Table 4.1.1: Representative DFT-Calculated Properties for Furan and Phenylacetate Analogs Note: Values are illustrative and depend on the specific molecule, functional, and basis set used.

| Moiety/Analog | Calculated Property | Typical Finding/Interpretation | Reference Method |

|---|---|---|---|

| Furfural | HOMO-LUMO Gap | Indicates electronic excitability and reactivity. Charge transfer can occur within the molecule. nih.gov | B3LYP/6-31+G(d,p) |

| Phenyl Acetate | Activation Energy (Decomposition) | Theoretical calculations can support a stepwise decomposition mechanism over a concerted one. researchgate.net | B3LYP/6-31G(d,p) |

| Furan Derivatives | Mulliken Charges | Reveals charge distribution and potential sites for electrostatic interactions. mdpi.com | Relativistic DFT |

| Substituted Phenyl Acetate | NBO Analysis | Analyzes charge delocalization and the stability arising from hyperconjugative interactions. nih.gov | B3LYP/6-31+G(d,p) |

While DFT is a versatile tool, high-level ab initio calculations are often considered the "gold standard" for obtaining highly accurate energetic properties, such as enthalpies of formation. Methods like the Gaussian-n (e.g., G3, G4) theories are composite methods that approximate coupled-cluster calculations, providing thermochemical data with near-chemical accuracy (typically within a few kJ/mol of experimental values). researchgate.netresearchgate.net

Studies on furan derivatives, including furfurylamine (B118560) and furfuryl alcohol, have shown excellent agreement between experimentally determined gas-phase enthalpies of formation and those calculated using G3 or G4 level theory. researchgate.netresearchgate.net These calculations provide reliable benchmark data that can be used to develop and validate more cost-effective computational models. researchgate.net They are also crucial for understanding the thermodynamic stability of different isomers and the feasibility of various reaction pathways. acs.org For instance, ab initio calculations have been used to model the pyrolysis of furan, suggesting that ring scission is highly energetic and that decomposition proceeds through cyclic carbene intermediates. acs.org

Computational Modeling of Reaction Pathways and Transition States for this compound Synthesis and Degradation

Understanding how a molecule is formed and how it breaks down is fundamental to its application. Computational modeling allows for the detailed exploration of reaction mechanisms.

Synthesis: A common route for synthesizing esters like this compound is the Fischer esterification of furfuryl alcohol with phenylacetic acid or the palladium-catalyzed carbonylation of furfuryl alcohol. mdpi.com Computational modeling can map the entire reaction coordinate for such a process. By calculating the energies of the reactants, products, any intermediates, and the transition states connecting them, a complete potential energy surface can be constructed. This allows for the determination of the activation energy (the height of the energy barrier), which is the rate-determining step of the reaction. acs.org Studies on the acid-catalyzed conversion of furfuryl alcohol have successfully used quantum chemical calculations to elucidate complex reaction pathways involving multiple intermediates. rsc.org

Degradation: this compound has several potential points of failure under thermal or chemical stress. The most intuitive pathway is the hydrolysis or thermolysis of the ester bond, yielding furfuryl alcohol and phenylacetic acid. Another pathway could involve the degradation of the furan ring itself, which is a known process for furfural and furfuryl alcohol that can lead to smaller molecules. researchgate.netresearchgate.net A third possibility is decomposition initiated at the phenylacetate moiety, which has been studied theoretically for phenyl acetate itself. researchgate.net

Computational modeling can assess the viability of these competing degradation pathways by calculating the activation barriers for each initial step. The pathway with the lowest energy barrier will be the kinetically preferred route. For example, DFT studies on the thermal elimination of phenyl acetate have identified and compared concerted versus stepwise mechanisms. researchgate.net Similarly, studies on furfural decomposition on metal surfaces have correlated reaction pathways with the specific interactions between the furan ring and the catalyst. osti.gov

Conformational Analysis and Intermolecular Interactions in this compound

The three-dimensional shape of a molecule (its conformation) and how it interacts with its neighbors are critical to its physical properties and biological activity.

Conformational Analysis: this compound possesses several rotatable single bonds, leading to a complex conformational landscape. The key dihedral angles that define its shape are those around the C-O-CH₂-C linkage. Computational methods can systematically rotate these bonds and calculate the energy at each step, a process known as a potential energy surface scan. This identifies the low-energy conformers (stable shapes) and the energy barriers to rotation between them. acs.org Studies on related molecules like aroyl derivatives of furan and phenyl acetate have shown that while planar conformations may be expected, significant twisting around bonds often occurs to relieve steric strain, and the energy differences between conformers can be small. psu.edumdpi.com Analysis of benzyl (B1604629) alcohol, a fragment of the target molecule, shows that its conformational preferences are governed by a delicate balance of steric repulsion and attractive electronic interactions. acs.org

Intermolecular Interactions: In a condensed phase (liquid or solid), this compound molecules interact with each other through non-covalent forces. These include:

π-π Stacking: Interactions between the aromatic furan and phenyl rings.

Hydrogen Bonding: The ester and furan oxygens can act as hydrogen bond acceptors.

Computational studies can model these interactions by calculating the binding energy of a dimer or larger cluster of molecules. researchgate.net Understanding these forces is crucial for predicting physical properties like boiling point, solubility, and crystal packing. The interplay of these interactions is complex; for instance, studies on deep eutectic solvents have shown that hydrogen bonding between components is the primary driver for their unique properties. ucm.es

Predictive Modeling for Structure-Reactivity Relationships in this compound and Its Derivatives

A major goal of computational chemistry is to move from explanation to prediction. By establishing a clear relationship between a molecule's structure and its reactivity, new molecules with desired properties can be designed in silico.

This is often achieved through Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. researchgate.net For this compound, one could build a predictive model for its reactivity (e.g., the rate of hydrolysis). The process would involve:

Creating a Dataset: Computationally generate a series of this compound derivatives with various substituents on the phenyl and/or furan rings.

Calculating Descriptors: For each derivative, calculate a set of molecular descriptors using quantum mechanics. These could include electronic properties (HOMO/LUMO energies, atomic charges), steric properties (molecular volume), and thermodynamic properties. chemengineerkey.com

Correlating with Reactivity: Calculate the activation energy for a specific reaction (e.g., ester hydrolysis) for each derivative.

Building a Model: Use statistical methods or machine learning to build a mathematical model that correlates the calculated descriptors with the calculated reactivity.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of furfuryl phenylacetate (B1230308).

Table 3: Typical Spectroscopic Data for Furfuryl Phenylacetate

| Spectroscopy | Key Features and Expected Chemical Shifts (δ) |

| ¹H NMR | The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl ring (typically in the region of 7.2-7.4 ppm), the protons on the furan (B31954) ring (around 6.3-7.4 ppm), the methylene (B1212753) protons of the furfuryl group (around 5.1 ppm), and the methylene protons of the phenylacetyl group (around 3.7 ppm). |

| ¹³C NMR | The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons of the phenyl and furan rings (in the region of 110-145 ppm), and the methylene carbons of the furfuryl and phenylacetyl groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (216.23 g/mol ). Fragmentation patterns would likely involve the cleavage of the ester bond, leading to fragments corresponding to the furfuryl cation and the phenylacetyl radical, or vice versa. |

Note: The exact chemical shifts and fragmentation patterns can vary depending on the solvent and the specific instrument used for analysis.

Derivatization and Structural Diversification of Furfuryl Phenylacetate

Synthesis of Analogs with Substitutions on the Furan (B31954) Ring

The furan ring in furfuryl phenylacetate (B1230308) is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. These reactions typically occur at the C5 position, which is para to the existing substituent and sterically most accessible. The electron-donating nature of the oxygen atom activates the ring, often allowing for reactions under milder conditions than those required for benzene (B151609). However, the furan ring's sensitivity to strong acids necessitates carefully chosen reaction conditions to avoid polymerization or ring-opening.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring, typically at the 5-position. Due to the acid-sensitive nature of furan, milder Lewis acids such as boron trifluoride etherate or heterogeneous catalysts are often preferred over aluminum chloride. The reaction of furfuryl phenylacetate with an acyl chloride or anhydride (B1165640) in the presence of a suitable catalyst would yield 5-acylthis compound derivatives.

Vilsmeier-Haack Reaction: Formylation of the furan ring can be achieved using the Vilsmeier reagent, which is generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction provides a route to 5-formylthis compound. The resulting aldehyde can then serve as a versatile handle for further functionalization, such as conversion to carboxylic acids, imines, or alcohols.

The table below illustrates potential derivatives of this compound that could be synthesized through these methods.

| Reaction Type | Reagents | Potential Product Name | Substitution Position |

| Friedel-Crafts Acylation | Acetyl chloride, BF₃·OEt₂ | 5-Acetylthis compound | C5 |

| Friedel-Crafts Acylation | Benzoyl chloride, BF₃·OEt₂ | 5-Benzoylthis compound | C5 |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | 5-Formylthis compound | C5 |

Chemical Modifications of the Phenylacetate Moiety for Functionalization

The phenylacetate portion of the molecule also presents opportunities for structural diversification. The phenyl ring can undergo electrophilic aromatic substitution, although the methylene (B1212753) group can complicate regioselectivity. More controlled functionalization can be achieved through modern cross-coupling reactions or directed metalation strategies.

Metal-Catalyzed Cross-Coupling Reactions: To introduce substituents onto the phenyl ring with high regioselectivity, a halogenated derivative of the phenylacetate moiety would first be required. For instance, starting from 4-bromophenylacetic acid, one could synthesize 4-bromophenylacetyl furfuryl ester. This intermediate could then undergo various palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids or the Buchwald-Hartwig amination with amines, to introduce a wide range of aryl, alkyl, or amino substituents at the 4-position.

Directed Ortho-Lithiation: The ester group itself is not a strong directing group for ortho-lithiation. However, if the phenyl ring of the phenylacetate moiety were to contain a directing group, such as a methoxy (B1213986) or an amide group, regioselective functionalization at the ortho position becomes feasible. For example, a 2-methoxyphenylacetate derivative of furfuryl alcohol could be treated with a strong base like n-butyllithium to deprotonate the position ortho to the methoxy group. Quenching the resulting aryllithium species with an electrophile would introduce a substituent at that specific position.

Below is a table of representative transformations on the phenylacetate moiety.

| Modification Strategy | Starting Material Component | Key Reagents | Potential Product Class |

| Suzuki Coupling | 4-Bromophenylacetic acid | Arylboronic acid, Pd catalyst | 4-Arylphenylacetate derivatives |

| Buchwald-Hartwig Amination | 4-Bromophenylacetic acid | Amine, Pd catalyst | 4-Aminophenylacetate derivatives |

| Directed Ortho-Lithiation | 2-Methoxyphenylacetic acid | n-Butyllithium, Electrophile (e.g., TMSCl) | 2-Methoxy-3-substituted-phenylacetate derivatives |

Preparation of Stereoisomers and Chiral Derivatives of this compound

This compound is achiral. However, the introduction of chirality can be achieved by modifying either the furfuryl alcohol or the phenylacetic acid precursors, or by introducing a chiral center through subsequent reactions.

Resolution of Racemic Precursors: One straightforward approach to obtaining chiral this compound is through the resolution of racemic precursors. For instance, if a substituent is introduced at the α-position of the phenylacetate moiety (e.g., α-hydroxyphenylacetic acid, also known as mandelic acid), a racemic mixture of the corresponding furfuryl ester would be formed. This mixture could then be resolved into its constituent enantiomers. A common method for this is the formation of diastereomeric salts by reacting the racemic acid with a chiral base (e.g., (R)- or (S)-1-phenylethylamine). The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent would yield the enantiomerically pure acid, which can then be esterified with furfuryl alcohol. A similar strategy could be applied to a chiral furfuryl alcohol derivative.

Enzymatic Resolution: Biocatalysis offers a powerful tool for obtaining enantiomerically pure compounds. Lipases are commonly used for the kinetic resolution of racemic alcohols or acids. For example, a racemic mixture of a chiral furfuryl alcohol derivative could be subjected to enzymatic acylation with phenylacetic acid. The enzyme would selectively acylate one enantiomer at a much faster rate, allowing for the separation of the unreacted alcohol enantiomer from the esterified enantiomer.

Asymmetric Synthesis: A more direct route to chiral derivatives involves asymmetric synthesis. For example, the asymmetric hydrogenation of an α-keto ester, such as furfuryl benzoylformate, using a chiral catalyst (e.g., a Ru-BINAP complex) could produce one enantiomer of furfuryl mandelate (B1228975) in excess.

| Method | Chiral Component | Description | Resulting Product |

| Diastereomeric Salt Resolution | α-Substituted Phenylacetic Acid | Formation of diastereomeric salts with a chiral amine, separation by crystallization, and liberation of the enantiopure acid. | Enantiopure furfuryl α-substituted-phenylacetate |

| Enzymatic Resolution | Chiral Furfuryl Alcohol Derivative | Selective enzymatic esterification of one enantiomer of a racemic alcohol, allowing for separation. | Enantiopure chiral this compound derivative |

| Asymmetric Hydrogenation | α-Keto Ester Precursor | Reduction of a prochiral ketone using a chiral catalyst to favor the formation of one alcohol enantiomer. | Enantiopure furfuryl α-hydroxyphenylacetate |

Multi-Component Reactions Incorporating Furfuryl and Phenylacetate Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. By using precursors related to furfuryl alcohol and phenylacetic acid, it is possible to generate a wide variety of structurally diverse molecules that incorporate these scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. A hypothetical Ugi reaction to create a this compound-related structure could involve furfural (B47365) (as the aldehyde component), an amine, phenylacetic acid (as the carboxylic acid component), and an isocyanide. The resulting product would be a complex amide containing both the furan and phenylacetate motifs. Alternatively, furfuryl amine could be used as the amine component.

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. By employing phenylacetic acid, furfural, and an isocyanide, one could synthesize a molecule that incorporates both the furfuryl and phenylacetate structures within a more complex α-acyloxy amide framework.

These MCRs offer a high degree of structural diversity, as each of the starting components can be varied to generate a large library of related compounds.

| MCR Type | Furfuran Component | Phenylacetate Component | Other Components | Resulting Scaffold |

| Ugi Reaction | Furfural | Phenylacetic Acid | Amine, Isocyanide | α-Acylamino Amide |

| Ugi Reaction | Furfurylamine (B118560) | Phenylacetic Acid | Aldehyde, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Furfural | Phenylacetic Acid | Isocyanide | α-Acyloxy Amide |

Advanced Analytical Research Methods for Furfuryl Phenylacetate

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of Furfuryl phenylacetate (B1230308). By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the Furfuryl phenylacetate molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the furan (B31954) ring protons, the methylene (B1212753) (-CH₂-) bridge protons, and the phenyl ring protons. The distinct chemical shifts and coupling patterns allow for unambiguous assignment of each proton.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the furan and phenyl rings, and the methylene carbon.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Assignment | Chemical Shift (δ, ppm) |

| Phenyl-H | 7.25-7.40 (m, 5H) |

| Furan-H (position 5) | ~7.40 (m, 1H) |

| Furan-H (position 3) | ~6.35 (m, 1H) |

| Furan-H (position 4) | ~6.30 (m, 1H) |

| -O-CH₂- (Methylene) | ~5.15 (s, 2H) |

| -CH₂- (Phenylacetyl) | ~3.65 (s, 2H) |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum provides a unique "fingerprint" of the molecule. Key absorption bands confirm the presence of the ester group and the aromatic rings.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester stretch) | 1735-1750 |

| C-O-C (Ester stretch) | 1150-1250 |

| C=C (Aromatic ring stretch) | 1450-1600 |

| =C-H (Aromatic/Furan C-H stretch) | 3030-3150 |

| C-H (Alkane C-H stretch) | 2850-2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the furan and phenyl rings in this compound, results in characteristic absorption bands in the ultraviolet region. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration. The expected absorption maxima (λ_max) would arise from the π→π* transitions within the aromatic and furan rings.

Mass Spectrometry (MS) Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. Upon ionization, the this compound molecule fragments in a predictable manner, yielding ions that are characteristic of its structure. The molecular ion peak [M]⁺ confirms the molecular weight (216.23 g/mol ), while fragment ions can confirm the presence of the furfuryl group (m/z 81) and the phenylacetyl group (m/z 91, the tropylium (B1234903) ion).

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, as well as for its precise quantification.

Gas Chromatography (GC) GC is a highly effective technique for the analysis of volatile compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. GC is frequently employed to monitor the progress of synthesis reactions and to determine the final purity of the product. google.comgoogle.com

| GC Parameter | Typical Condition |

| Column | HP-5MS (or similar non-polar column) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) |

| Temperature Program | Initial hold followed by a ramp to a final temperature |

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for the analysis of this compound, particularly for samples in a liquid matrix. Reversed-phase HPLC (RP-HPLC) is the most common mode used. sielc.com In this method, the compound is separated based on its hydrophobicity. sielc.com A key advantage of HPLC is that it is non-destructive and can be scaled up for preparative separation to isolate impurities. sielc.com

| HPLC Parameter | Typical Condition |

| Column | Newcrom R1 or similar C18 column sielc.com |

| Mobile Phase | Acetonitrile and Water with a pH modifier (e.g., phosphoric acid) sielc.com |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Detector (set at a λ_max of the analyte) |

| Mode | Isocratic or Gradient |

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.govresearchgate.net This hyphenated technique is exceptionally powerful for identifying and quantifying this compound in complex mixtures at very low concentrations. nih.gov For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used in the mobile phase instead of non-volatile acids like phosphoric acid to ensure compatibility with the mass spectrometer's ion source. sielc.comsielc.com

Advanced Hyphenated Techniques for Trace Analysis and Complex Mixture Characterization

The analysis of this compound in complex matrices, such as food products, environmental samples, or biological fluids, requires highly sensitive and selective methods. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for these demanding applications.

GC-MS: This technique couples a gas chromatograph to a mass spectrometer. As components elute from the GC column, they are immediately ionized and analyzed by the MS. This provides both retention time data (from GC) and mass spectral data (from MS), enabling positive identification of trace amounts of this compound even in the presence of co-eluting substances. researchgate.netmdpi.com

LC-MS/MS: For even greater selectivity and sensitivity, tandem mass spectrometry (MS/MS) is used. researchgate.netmdpi.com In this technique, the molecular ion of this compound is selected in the first mass analyzer, fragmented, and the resulting daughter ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is highly specific and allows for accurate quantification at trace levels, minimizing matrix interference. nih.gov

Development of In Situ Monitoring Techniques for Reaction Progress of this compound Synthesis

The synthesis of this compound, typically through the esterification of furfuryl alcohol with phenylacetic acid, can be optimized by monitoring the reaction in real-time. rsc.org In situ monitoring techniques, often referred to as Process Analytical Technology (PAT), allow for continuous analysis of the reaction mixture without the need for sampling and offline analysis.

Spectroscopic methods are particularly well-suited for this purpose. For instance, an attenuated total reflectance Fourier-transform infrared (ATR-FTIR) probe can be inserted directly into the reaction vessel. By tracking the decrease in the intensity of the O-H stretching band of furfuryl alcohol and the simultaneous increase in the intensity of the ester C=O stretching band of this compound, the reaction kinetics and endpoint can be determined with high precision. This real-time data allows for better control over reaction parameters, leading to improved yield, purity, and process safety.

Role of Furfuryl Phenylacetate in Organic Synthesis and Materials Innovation

Furfuryl Phenylacetate (B1230308) as a Versatile Synthetic Intermediate for Fine Chemicals

Furfuryl phenylacetate serves as a promising, bio-based starting material for the synthesis of functionalized fine chemicals. mdpi.comunive.it The molecule's utility stems from the distinct reactivity of its two primary components: the furan (B31954) ring and the ester group. The furan ring is an aromatic heterocycle with diene characteristics, making it susceptible to a range of transformations. wikipedia.orgjmchemsci.com Concurrently, the ester linkage provides a site for hydrolysis or transesterification, allowing for the modification or release of the phenylacetic acid and furfuryl alcohol moieties.

The synthesis of this compound itself can be achieved through methods like the esterification of furfuryl alcohol with phenylacetic acid or its derivatives. rsc.org Research into palladium-catalyzed alkoxycarbonylation of furfuryl alcohol has demonstrated efficient routes to furanyl acetates, achieving high yields under relatively mild conditions. mdpi.comunive.it These sustainable synthetic approaches enhance its appeal as a green chemical intermediate. unive.it

The furan ring's reactivity is central to its versatility. It can participate in reactions typical of aromatic compounds as well as those characteristic of a conjugated diene system. jmchemsci.comcsic.es This dual reactivity allows for a wide scope of chemical modifications, enabling the production of diverse downstream products.

| Functional Group | Potential Reaction Type | Description | Relevance to Fine Chemicals |

|---|---|---|---|

| Furan Ring (Diene) | Diels-Alder Cycloaddition | Acts as a diene in [4+2] cycloaddition reactions with various dienophiles. nih.gov | Access to complex polycyclic and oxanorbornene structures, which are scaffolds for pharmaceuticals and agrochemicals. nih.gov |

| Furan Ring (Aromatic) | Electrophilic Substitution | Undergoes reactions like nitration, halogenation, and alkylation, typically at the 5-position. csic.es | Introduction of new functional groups to create substituted furan derivatives. |

| Furan Ring | Hydrogenation | The furan ring can be selectively hydrogenated to tetrahydrofurfuryl derivatives. wikipedia.org | Production of solvents and other saturated heterocyclic compounds. scispace.com |

| Ester Linkage | Hydrolysis / Transesterification | Cleavage of the ester bond to yield furfuryl alcohol and phenylacetic acid or a different ester. | Release of valuable precursor molecules or synthesis of other phenylacetate or furfuryl esters. |

Applications in the Synthesis of Novel Organic Molecules with Targeted Functionalities

The structural features of this compound can be leveraged to synthesize novel organic molecules with specific, targeted functions. The furan ring is a key precursor for a variety of chemical transformations.

Diels-Alder Reactions: The furan nucleus can act as a diene in Diels-Alder reactions, providing a powerful tool for constructing six-membered rings. nih.gov By reacting this compound with different dienophiles, it is possible to create complex oxanorbornene adducts. These structures are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. For instance, the intramolecular Diels-Alder reaction of furfural-derived acetals has been shown to be highly efficient and stereoselective, offering a scalable route to unique renewable chemical building blocks. nih.gov

Ring-Opening and Rearrangement: The furan ring can undergo acid-catalyzed hydrolysis to yield levulinic acid, a versatile platform chemical. wikipedia.org Furthermore, rearrangements like the Achmatowicz reaction can convert furfuryl derivatives into dihydropyrans, which are important heterocyclic structures found in many biologically active compounds. wikipedia.org

Derivatization of the Phenylacetate Moiety: The phenylacetate portion of the molecule also offers sites for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can tune the molecule's electronic, steric, or biological properties.

The combination of these reaction pathways allows for the creation of a diverse library of compounds from a single, biomass-derived starting material. For example, novel α-furfuryl-2-alkylaminophosphonates have been synthesized through one-pot reactions involving furfural (B47365) derivatives, showcasing the potential to build complex molecules with potential biological activity. nih.gov

Exploration as a Monomer or Component in Polymer and Resin Systems (Extrapolating from Furfuryl Alcohol Resins)

While direct polymerization of this compound is not extensively documented, its structural similarity to furfuryl alcohol allows for extrapolation of its potential role in polymer and resin systems. Furfuryl alcohol is the primary monomer for furan resins, which are produced through acid-catalyzed polycondensation. wikipedia.orgatamankimya.comwikipedia.org These thermosetting polymers are known for their high thermal stability, chemical resistance, and low flammability. wikipedia.orgmdpi.com

The polymerization of furfuryl alcohol is a complex process involving the condensation of a methylol group from one molecule with the C5 position of another furan ring, leading to linear oligomers linked by methylene (B1212753) bridges. researchgate.netnih.gov Further cross-linking can occur, resulting in a rigid, dark-colored thermoset resin. wikipedia.orgresearchgate.net

If this compound were introduced into such a system, several outcomes could be envisioned:

Monomer for Homopolymerization: Under strong acid catalysis, the ester linkage might be stable enough for the furan ring to undergo polymerization in a manner similar to furfuryl alcohol. The bulky phenylacetate side group would likely influence the polymer's properties, potentially increasing its solubility in organic solvents and altering its mechanical characteristics by reducing cross-linking density.

Co-monomer with Furfuryl Alcohol: this compound could be used as a co-monomer with furfuryl alcohol. The incorporation of the phenylacetate group would introduce flexibility and hydrophobicity into the rigid furan resin network. This could serve as a method for internally plasticizing the resin, reducing brittleness and improving impact strength.

Reactive Plasticizer/Modifier: The molecule could act as a reactive diluent or modifier in other resin systems, such as phenolic or epoxy resins. atamankimya.com The furan moiety could react with the resin network, chemically incorporating the phenylacetate group, which could enhance properties like adhesion or thermal stability.

The presence of the ester group introduces a key difference from furfuryl alcohol. Under the acidic conditions used for polymerization, the ester is susceptible to hydrolysis. This could lead to the in-situ generation of furfuryl alcohol and phenylacetic acid, which would then participate in the polymerization and modify the final resin structure.

Contribution to the Development of Functional Organic Materials with Tailored Properties

Extrapolating from the known properties of furan-based polymers, materials derived from this compound could offer tailored functionalities for specific applications. Furan resins are valued for their excellent resistance to strong acids, bases, and solvents, as well as their thermal stability. wikipedia.org

Incorporating the phenylacetate group into a furan polymer matrix could lead to materials with modified properties:

Enhanced Thermal and Mechanical Properties: The aromatic phenyl group could enhance the thermal stability and char yield of the resulting polymer upon pyrolysis, a known characteristic of poly(furfuryl alcohol). mdpi.com The bulky side group might disrupt the packing of polymer chains, potentially leading to a lower glass transition temperature but possibly improved toughness compared to the highly cross-linked and often brittle standard furan resins.

Improved Processability: The phenylacetate group could improve the solubility of pre-polymers in a wider range of organic solvents, aiding in the processing and application of coatings, adhesives, or composite matrices.

Functional Surfaces: The presence of ester and aromatic groups could alter the surface properties of the cured material, affecting adhesion, wettability, and compatibility with other materials in a composite. This could be advantageous in creating corrosion-resistant coatings or advanced composite materials. mdpi.com

The development of furan-based polyesters from monomers like 2,5-furandicarboxylic acid (FDCA) highlights the potential for creating high-performance, bio-based materials. mdpi.comresearchgate.net These polyesters show promise in applications such as food packaging due to their enhanced barrier properties. mdpi.com By analogy, polymers incorporating this compound could be explored for applications where a combination of chemical resistance, thermal stability, and modified mechanical properties are required.

| Property | Standard Poly(furfuryl alcohol) Resin | Hypothetical Polymer with this compound | Potential Advantage |

|---|---|---|---|

| Cross-link Density | High, leading to rigidity and brittleness. wikipedia.org | Potentially lower due to steric hindrance from the phenylacetate group. | Increased flexibility, toughness, and improved impact resistance. |

| Chemical Resistance | Excellent, particularly against acids and solvents. wikipedia.orgmdpi.com | Expected to be high due to the stable furan-based backbone. Ester groups may introduce slight vulnerability to strong bases. | Retention of high chemical resistance with modified mechanical properties. |

| Thermal Stability | Excellent, with high char yield. mdpi.com | Potentially enhanced due to the presence of the additional aromatic phenyl ring. | Suitability for high-temperature applications and fire-retardant materials. |

| Solubility (of pre-polymer) | Limited. | Likely improved in organic solvents due to the less polar phenylacetate group. | Easier processing for coatings, adhesives, and composite manufacturing. |

Future Research Trajectories for Furfuryl Phenylacetate Chemistry

Innovations in Green and Sustainable Synthetic Routes for Efficient Production

The future of furfuryl phenylacetate (B1230308) production is intrinsically linked to the development of green and sustainable synthetic methodologies. Traditional synthesis often relies on harsh conditions or catalysts that are not environmentally benign. researchgate.net Future research is focused on overcoming these limitations by exploring pathways that are both efficient and eco-friendly. A primary driver for this shift is the compound's origin, with furfuryl alcohol being readily produced from the hydrogenation of furfural (B47365), a key platform chemical derived from lignocellulosic biomass. researchgate.netmdpi.com This bio-based foundation makes it an ideal candidate for sustainable chemical production. mdpi.com

Key areas of innovation include:

Solid Acid Catalysis: Research is increasingly directed towards using heterogeneous solid acid catalysts for the esterification of furfuryl alcohol with phenylacetic acid. Catalysts such as zeolites, sulfated zirconia, and silicoaluminophosphates are being investigated to replace corrosive liquid acids. rsc.org These solid catalysts offer significant advantages, including ease of separation from the product mixture, potential for regeneration and reuse, and reduced environmental impact. rsc.orgnih.gov A recent study highlighted sulfated zirconia as a particularly effective catalyst, achieving a high yield of furfuryl acetate (B1210297) (a related compound) under mild conditions. rsc.org

Palladium-Catalyzed Carbonylation: One-pot synthesis strategies are gaining traction for their potential to reduce process complexity, reagent use, and solvent consumption. researchgate.net Palladium-catalyzed carbonylation of furfuryl alcohol represents a promising route, avoiding the need for halogen-containing salts or strong acids and simplifying purification steps. mdpi.com

Biphasic Reaction Systems: To improve yield and selectivity, biphasic systems where the reaction occurs in an aqueous phase while an organic phase serves as a reservoir for the substrate are being explored. nih.gov This approach can minimize degradation reactions and facilitate product separation. nih.govresearchgate.net

These innovations aim to create economically viable and environmentally responsible production pathways, making furfuryl phenylacetate a more competitive building block for various industries. rsc.orgresearchgate.net

Table 1: Comparison of Synthetic Routes for Furan-Based Esters

| Feature | Conventional Esterification | Solid Acid Catalysis | Biocatalysis |

|---|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous catalysts (e.g., zeolites, sulfated zirconia) rsc.org | Enzymes (e.g., Lipases) |

| Reaction Conditions | High temperatures, often harsh | Milder temperatures, reduced corrosivity (B1173158) rsc.org | Room temperature and pressure, neutral pH digitellinc.com |

| Separation | Difficult, requires neutralization and extraction | Simple filtration nih.gov | Simple separation of immobilized enzyme |

| Sustainability | Low, produces corrosive waste | High, catalyst is recyclable rsc.org | Very high, biodegradable catalyst, minimal waste digitellinc.com |

| Selectivity | Can lead to side-products and degradation researchgate.net | High selectivity rsc.org | Excellent product selectivity digitellinc.com |

Deeper Mechanistic Understanding of Complex Transformations via Advanced Characterization

A fundamental understanding of the reaction mechanisms governing the synthesis and potential transformations of this compound is crucial for optimizing production processes and designing new applications. Future research will increasingly rely on a suite of advanced characterization techniques to probe these reactions at the molecular level. While direct studies on this compound are emerging, much can be inferred from extensive research on its precursor, furfural. nih.govrsc.org

The synthesis of this compound involves the esterification of furfuryl alcohol. However, side reactions and degradation pathways, particularly under acidic or high-temperature conditions, can reduce yield and purity. researchgate.net Understanding the kinetics and mechanisms of these competing reactions is a key research focus. researchgate.net

Advanced characterization techniques that will be pivotal in this area include:

In-situ Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species under actual process conditions. mdpi.commdpi.com This provides direct insight into the formation of intermediates and the kinetics of the reaction, helping to elucidate the catalytic cycle.

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) is essential for analyzing the complex mixture of products and by-products, enabling the quantification of conversion and selectivity. sielc.com Coupling chromatography with mass spectrometry helps in the identification of unknown intermediates and degradation products.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), are becoming indispensable for exploring reaction pathways. rsc.org DFT can be used to calculate the adsorption energies of reactants and intermediates on catalyst surfaces, identify active sites, and predict the most likely reaction mechanisms, complementing experimental findings. rsc.org

By combining these advanced experimental and theoretical tools, researchers can build comprehensive models of the chemical transformations involved, leading to the rational design of more efficient catalysts and optimized reaction conditions. researchgate.netmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Future research will leverage AI and ML in several key areas:

Predictive Modeling for Reaction Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of this compound synthesis under various conditions. drugtargetreview.com By inputting parameters such as catalyst type, temperature, solvent, and reactant ratios, these models can forecast yield and selectivity, allowing researchers to identify optimal conditions before ever entering the lab. emanresearch.org

De Novo Catalyst Design: AI can be used to design novel catalysts with enhanced activity and selectivity. Generative models can propose new catalyst structures, which can then be evaluated computationally for their predicted performance in the esterification of furfuryl alcohol. chemrxiv.org This AI-guided approach can significantly shorten the catalyst development cycle.

Synthetic Route Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic pathways. drugtargetreview.com These systems can assess the synthetic accessibility and potential manufacturability of different routes, helping chemists select the most efficient and cost-effective method for large-scale production. drugtargetreview.com

The integration of AI and ML will not only enhance the efficiency of this compound synthesis but also foster innovation by uncovering non-intuitive process parameters and novel catalyst designs. chemrxiv.org This data-driven approach is a critical step towards the intelligent and automated chemical manufacturing of the future. nih.gov

Exploring Novel Biocatalytic Pathways for this compound Production

Biocatalysis, the use of enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a highly attractive green alternative to conventional chemical synthesis. digitellinc.comresearchgate.net The application of biocatalytic methods for the production of this compound is a burgeoning field of research with immense potential for sustainable manufacturing. nih.govmdpi.com This approach aligns perfectly with the bio-based origin of the furan (B31954) moiety, creating a fully "green" production cycle. frontiersin.org

Future research in this domain will concentrate on several key aspects:

Enzyme Screening and Engineering: The primary route to biocatalytic this compound synthesis is the esterification of furfuryl alcohol with phenylacetic acid using enzymes, most notably lipases. Research will focus on screening diverse microbial sources for novel lipases with high activity and stability for this specific transformation. Furthermore, protein engineering techniques will be employed to tailor enzyme properties, such as substrate specificity and thermal stability, to enhance their performance under industrial process conditions.

Immobilization and Process Optimization: For industrial viability, the reusability of the biocatalyst is paramount. mdpi.com Significant research will be dedicated to developing robust methods for immobilizing the selected enzymes on solid supports. researchgate.netmdpi.com This not only facilitates catalyst recovery and reuse but can also improve enzyme stability. mdpi.com Process optimization in batch and continuous flow reactors will be explored to maximize productivity and yield. mdpi.com

Whole-Cell Biotransformation: An alternative to using isolated enzymes is the use of whole microbial cells. nih.govresearchgate.net This approach can be more cost-effective as it eliminates the need for enzyme purification. Research will involve identifying or engineering microorganisms capable of performing the esterification reaction efficiently, potentially by expressing specific lipases or other ester-forming enzymes.

The development of efficient biocatalytic routes promises to deliver this compound with high selectivity under exceptionally mild conditions (room temperature, atmospheric pressure, neutral pH), minimizing energy consumption and waste generation. digitellinc.com

Table 2: Comparison of Biocatalysts for Furan Compound Synthesis

| Biocatalyst System | Transformation Example | Key Advantages | Research Focus |

|---|---|---|---|

| Isolated Enzymes (e.g., Lipase) | Esterification of furfuryl alcohol | High specificity, high purity of product | Screening for novel enzymes, protein engineering for improved stability and activity |

| Whole-Cell (e.g., E. coli, Yeast) | Reduction of furfural to furfuryl alcohol researchgate.net | No costly enzyme purification, cofactor regeneration in-situ | Metabolic engineering for high-yield expression, improving substrate tolerance nih.gov |

| Multi-Enzyme Cascades | Conversion of HMF to furfurylamines nih.gov | One-pot synthesis from precursor, high efficiency | Optimizing enzyme ratios, minimizing intermediate inhibition, cofactor recycling nih.gov |

Development of Advanced Materials with Tunable Properties Based on this compound Units

The unique chemical structure of this compound, combining a reactive furan ring with an aromatic phenylacetate group, makes it a highly promising monomer for the synthesis of novel polymers and advanced materials. The furan moiety can participate in polymerization reactions, such as acid-catalyzed polymerization or Diels-Alder reactions, while the phenylacetate group can impart specific properties like thermal stability, hydrophobicity, and unique spectroscopic characteristics. mdpi.com

Future research will focus on harnessing this potential to create materials with tailored functionalities:

Furan-Based Thermosets: Following the well-established chemistry of furfuryl alcohol polymerization, this compound can be used to create new thermosetting resins. murdoch.edu.au The bulky phenylacetate side group would be expected to influence the cross-linking density and the final properties of the material, potentially leading to resins with improved thermal resistance or modified mechanical properties compared to standard poly(furfuryl alcohol). murdoch.edu.auimp.kiev.ua

Functional Copolymers: this compound can be copolymerized with other monomers, such as furfuryl methacrylate (B99206) or vegetable oils like tung oil, to create cross-linked polymers. mdpi.com This approach allows for the fine-tuning of material properties by varying the monomer ratios. The incorporation of the phenylacetate unit could enhance properties such as UV resistance or modify the surface energy of the resulting polymer.

Reversible Polymers via Diels-Alder Chemistry: The furan ring is a classic diene for the Diels-Alder (DA) reaction, a thermally reversible cycloaddition. This chemistry can be exploited to create self-healing or recyclable materials. This compound could be functionalized to act as a monomer in DA polymerization, leading to materials that can be de-polymerized upon heating and re-polymerized upon cooling, contributing to a circular materials economy. mdpi.com

By strategically incorporating this compound units into polymer backbones, researchers can develop a new class of bio-based materials with advanced, tunable properties suitable for a wide range of applications, from coatings and composites to smart materials. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.